molecular formula C22H29ClN2O5S2 B140180 Sibenadet hydrochloride CAS No. 154189-24-9

Sibenadet hydrochloride

Cat. No.: B140180
CAS No.: 154189-24-9
M. Wt: 501.1 g/mol
InChI Key: YXOKBHUPEBNZOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sibenadet hydrochloride involves multiple steps, starting with the reaction of 3-bromopropanol with thiourea in refluxing water to produce 3-sulfanylpropanol. This intermediate is then cyclized with 2-phenylacetaldehyde in the presence of p-toluenesulfonic acid in refluxing toluene, yielding 2-benzyl-1,3-oxathiane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Sibenadet hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolone derivatives .

Scientific Research Applications

Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .

Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .

Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .

Mechanism of Action

Sibenadet hydrochloride exerts its effects by acting as an agonist on two key receptors:

The compound’s dual agonist activity allows it to target multiple pathways, providing a comprehensive therapeutic effect.

Comparison with Similar Compounds

Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .

Properties

CAS No.

154189-24-9

Molecular Formula

C22H29ClN2O5S2

Molecular Weight

501.1 g/mol

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride

InChI

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H

InChI Key

YXOKBHUPEBNZOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl

154189-24-9

Synonyms

AR C68397AA
AR-C68397AA
sibenadet
sibenadet hydrochloride
Viozan

Origin of Product

United States

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